molecular formula C16H11F3N2O B2948305 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline CAS No. 1024222-55-6

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline

Cat. No.: B2948305
CAS No.: 1024222-55-6
M. Wt: 304.272
InChI Key: UCOJQTLQCYLIGN-UHFFFAOYSA-N
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Description

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline is a complex organic compound that belongs to the quinoline family

Properties

IUPAC Name

2-methyl-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-5-6-11-3-2-4-13(15(11)21-10)22-14-8-7-12(9-20-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJQTLQCYLIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC=C(C=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-methylquinoline and 5-(trifluoromethyl)pyridin-2-ylboronic acid.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out using a palladium catalyst, typically in the presence of a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).

    Reaction Conditions: The reaction is usually performed at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for achieving high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of key enzymes and receptors can trigger a cascade of biochemical events, ultimately leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activity and makes it a valuable compound for various applications.

Biological Activity

2-Methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C16H13F3N2O\text{C}_{16}\text{H}_{13}\text{F}_3\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • Quinoline derivatives can induce apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway leads to increased apoptosis and reduced cell viability in cancer cells .
  • Case Study :
    • A study evaluated the effects of a related quinoline compound on colorectal cancer cells (HCT116 and Caco-2). The results demonstrated that the compound inhibited cell proliferation and induced apoptosis, suggesting a promising lead for anticancer drug development .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties.

  • Inhibition Studies :
    • Compounds similar to this compound have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones were reported to be comparable to standard antibiotics, indicating strong antimicrobial potential .
  • Table of Antimicrobial Activity :
    Compound NameTarget OrganismInhibition Zone (mm)Reference
    This compoundPseudomonas aeruginosa22
    Related Quinoline DerivativeKlebsiella pneumoniae25

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of quinoline derivatives is essential for their development as therapeutic agents.

  • Toxicity Studies :
    • Zebrafish embryo models have been utilized to assess the toxicity of quinoline derivatives. Some compounds demonstrated significant toxicity, leading to increased cell death, while others exhibited lower toxicity profiles, making them more suitable for further development .
  • Pharmacokinetic Properties :
    • The lipophilicity of quinoline compounds plays a crucial role in their biological activity. Increased lipophilicity has been associated with enhanced absorption and distribution in biological systems, which is critical for their efficacy as drugs .

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